Crenolanib

描述

This compound is under investigation for the treatment of Diffuse Intrinsic Pontine Glioma and Progressive or Refractory High-Grade Glioma.

This compound is an orally bioavailable benzimidazole targeting the platelet-derived growth factor receptor (PDGFR) subtypes alpha and beta and FMS-related tyrosine kinase 3 (Flt3), with potential antineoplastic activity. Upon oral administration, this compound binds to and inhibits both wild-type and mutated forms of PDGFR and Flt3, which may result in the inhibition of PDGFR- and Flt3-related signal transduction pathways. This results in inhibition of tumor angiogenesis and tumor cell proliferation in PDGFR and/or Flt3 overexpressing tumor cells. PDGFR and Flt3, class III receptor tyrosine kinases, are upregulated or mutated in many tumor cell types.

This compound is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 9 investigational indications.

See also: this compound Besylate (active moiety of).

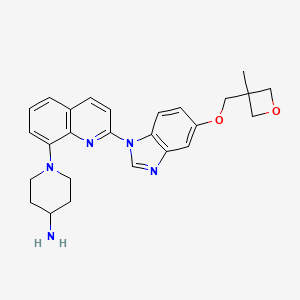

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1-[2-[5-[(3-methyloxetan-3-yl)methoxy]benzimidazol-1-yl]quinolin-8-yl]piperidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H29N5O2/c1-26(14-32-15-26)16-33-20-6-7-22-21(13-20)28-17-31(22)24-8-5-18-3-2-4-23(25(18)29-24)30-11-9-19(27)10-12-30/h2-8,13,17,19H,9-12,14-16,27H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYNHJHQFHQTFTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC1)COC2=CC3=C(C=C2)N(C=N3)C4=NC5=C(C=CC=C5N6CCC(CC6)N)C=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H29N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50985873 | |

| Record name | Crenolanib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50985873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

443.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

670220-88-9 | |

| Record name | Crenolanib | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=670220-88-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Crenolanib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0670220889 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Crenolanib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11832 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Crenolanib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50985873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CRENOLANIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LQF7I567TQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of Action of Crenolanib: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Crenolanib is a potent, orally bioavailable benzimidazole Type I tyrosine kinase inhibitor (TKI) that selectively targets class III receptor tyrosine kinases (RTKs).[1][2] This guide provides a comprehensive technical overview of the mechanism of action of this compound, focusing on its molecular targets, downstream signaling effects, and the experimental methodologies used to elucidate its activity. All quantitative data are summarized for comparative analysis, and key signaling pathways and experimental workflows are visualized using Graphviz diagrams.

Molecular Targets and Binding Affinity

This compound was initially developed as a highly selective inhibitor of Platelet-Derived Growth Factor Receptors (PDGFRs) and was later identified as a potent inhibitor of FMS-like Tyrosine Kinase 3 (FLT3).[1][3] As a Type I inhibitor, this compound binds to the active conformation of the kinase domain, competing with ATP.[2][4] This mode of action allows it to be effective against both wild-type and mutated forms of its target kinases.[1]

The primary molecular targets of this compound are:

-

Platelet-Derived Growth Factor Receptor Alpha (PDGFRα) [5]

-

Platelet-Derived Growth Factor Receptor Beta (PDGFRβ) [2]

-

FMS-like Tyrosine Kinase 3 (FLT3) [6]

This compound exhibits high binding affinity for its targets, as demonstrated by low dissociation constants (Kd). It also shows potent inhibitory activity in cellular assays, reflected by low half-maximal inhibitory concentrations (IC50).

Quantitative Data: Binding Affinity and Inhibitory Concentrations

The following tables summarize the binding affinity (Kd) and half-maximal inhibitory concentrations (IC50) of this compound against its primary targets and various mutant forms.

| Target Kinase | Mutant | Kd (nM) | Cell Line | IC50 (nM) | Reference |

| FLT3 | Wild-Type | 0.15 | SEMK2 | ~2 | [4][6] |

| ITD | 0.14 - 22 | MV4-11 | 1.3 - 10 | [4] | |

| MOLM-13/14 | 4.9 - 10 | [4] | |||

| D835H | - | HB119 | - | [3] | |

| D835Y | - | Ba/F3 | - | [6] | |

| D835V | - | Ba/F3 | - | [6] | |

| ITD/D835V | - | Ba/F3 | - | [4] | |

| ITD/F691L | - | Ba/F3 | - | [4] | |

| PDGFRα | Wild-Type | 2.1 | - | - | |

| D842V | - | BaF3 | ~10 | ||

| V561D | - | BaF3 | 85 | ||

| FIP1L1-PDGFRα | - | EOL-1 | 21 (kinase), 0.0002 (cell) | [7] | |

| PDGFRβ | Wild-Type | 3.2 | - | - | |

| c-Kit | D816V | - | HMC1.2 | - | [7] |

| D816Y | - | p815 | - | [7] | |

| Abl | Wild-Type (active) | - | - | - | [4] |

| Wild-Type (inactive) | - | - | - | [4] | |

| Q252H (active) | - | - | - | [4] | |

| Q252H (inactive) | - | - | - | [4] |

Downstream Signaling Pathways

By inhibiting the kinase activity of PDGFR and FLT3, this compound effectively blocks the phosphorylation of downstream effector proteins, thereby disrupting key signaling cascades involved in cell proliferation, survival, and differentiation. The primary pathways affected are the RAS/MAPK, PI3K/AKT/mTOR, and STAT5 pathways.[8][9]

RAS/MAPK Signaling Pathway

The RAS/MAPK pathway is a critical regulator of cell proliferation. Upon activation, receptor tyrosine kinases like PDGFR and FLT3 recruit adapter proteins that activate RAS, which in turn initiates a phosphorylation cascade involving RAF, MEK, and ERK. This compound's inhibition of the upstream receptors leads to a reduction in phosphorylated ERK (pERK), thereby halting this pro-proliferative signal.[10]

PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is crucial for cell growth, survival, and metabolism. Activated PDGFR and FLT3 phosphorylate and activate PI3K, which in turn activates AKT. AKT then phosphorylates a range of downstream targets, including mTOR, leading to increased protein synthesis and cell survival. This compound's inhibition of the receptors prevents the activation of this cascade, resulting in decreased levels of phosphorylated AKT (pAKT) and phosphorylated S6 ribosomal protein (pS6), a downstream effector of mTOR.[8][10]

STAT5 Signaling Pathway

The STAT5 pathway is particularly important in hematopoietic cells and is constitutively activated by FLT3-ITD mutations in Acute Myeloid Leukemia (AML). Activated FLT3 directly phosphorylates STAT5, which then dimerizes, translocates to the nucleus, and promotes the transcription of genes involved in cell survival and proliferation. This compound effectively inhibits the phosphorylation of STAT5 (pSTAT5), thereby blocking this oncogenic signaling pathway.[10][11]

Activity Against Resistance-Conferring Mutations

A key feature of this compound is its activity against mutations that confer resistance to other TKIs. In AML, secondary mutations in the FLT3 tyrosine kinase domain (TKD), such as the D835 mutation, are a common mechanism of resistance to Type II FLT3 inhibitors. As a Type I inhibitor, this compound remains effective against these mutations.[6][12] Similarly, in Gastrointestinal Stromal Tumors (GIST), the PDGFRα D842V mutation confers resistance to imatinib, but this compound retains inhibitory activity against this mutant.[2]

Mechanisms of Resistance to this compound

Despite its efficacy against certain TKI-resistant mutations, resistance to this compound can still emerge. Studies have shown that this resistance is often not due to new on-target mutations in FLT3. Instead, it frequently involves the activation of alternative signaling pathways, primarily through mutations in genes such as NRAS and IDH2.[12][13] These mutations can activate downstream effectors like the MAPK pathway, bypassing the need for FLT3 signaling.[12]

Experimental Protocols

The following section outlines the general methodologies for key experiments used to characterize the mechanism of action of this compound.

Cell Viability and IC50 Determination (MTT/WST-1 Assay)

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability. It is commonly used to determine the IC50 of a drug.

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[14]

-

Drug Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) for 48-72 hours.[15]

-

Reagent Incubation: Add MTT or WST-1 reagent to each well and incubate for 2-4 hours at 37°C.[14]

-

Solubilization: If using MTT, add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[14]

-

Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for WST-1) using a microplate reader.[14]

-

Data Analysis: Plot the percentage of viable cells against the log of the drug concentration and fit a sigmoidal dose-response curve to calculate the IC50 value.

Western Blotting for Phosphoprotein Analysis

Western blotting is used to detect the phosphorylation status of specific proteins in the signaling pathways, providing direct evidence of kinase inhibition.

Protocol:

-

Cell Lysis: Treat cells with this compound for a specified time (e.g., 1-2 hours), then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[16]

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.[17]

-

SDS-PAGE: Separate 20-30 µg of protein per sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[17]

-

Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.[16]

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour to prevent non-specific antibody binding.[17]

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest (e.g., anti-pFLT3, anti-pERK, anti-pAKT, anti-pSTAT5) overnight at 4°C.[3][7]

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[17]

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[17]

-

Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies against the total protein to confirm equal loading.

Conclusion

This compound is a highly potent Type I TKI that effectively inhibits the kinase activity of PDGFRα, PDGFRβ, and FLT3. Its mechanism of action involves the direct inhibition of these receptor tyrosine kinases, leading to the suppression of critical downstream signaling pathways, including the RAS/MAPK, PI3K/AKT/mTOR, and STAT5 cascades. This results in the inhibition of cell proliferation and survival. A key advantage of this compound is its ability to inhibit mutations that confer resistance to other TKIs, such as the FLT3 D835 and PDGFRα D842V mutations. Understanding the detailed mechanism of action, as outlined in this guide, is crucial for the continued development and optimal clinical application of this compound in the treatment of various malignancies.

References

- 1. Facebook [cancer.gov]

- 2. The FLT3 and PDGFR inhibitor this compound is a substrate of the multidrug resistance protein ABCB1 but does not inhibit transport function at pharmacologically relevant concentrations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound is a selective type I pan-FLT3 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound is active against models of drug-resistant FLT3-ITD−positive acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. This compound is a potent inhibitor of FLT3 with activity against resistance-conferring point mutants - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound is a type I tyrosine kinase inhibitor that inhibits mutant KIT D816 isoforms prevalent in systemic mastocytosis and core binding factor leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound Regulates ERK and AKT/mTOR Signaling Pathways in RAS/BRAF-Mutated Colorectal Cancer Cells and Organoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Co-operating STAT5 and AKT signaling pathways in chronic myeloid leukemia and mastocytosis: possible new targets of therapy | Haematologica [haematologica.org]

- 10. escholarship.org [escholarship.org]

- 11. researchgate.net [researchgate.net]

- 12. Clinical resistance to this compound in acute myeloid leukemia due to diverse molecular mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. dbGaP Study [ncbi.nlm.nih.gov]

- 14. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 15. researchgate.net [researchgate.net]

- 16. bio-rad.com [bio-rad.com]

- 17. Western Blot Protocol | Proteintech Group [ptglab.com]

Crenolanib as a PDGFR Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Crenolanib is an orally bioavailable benzimidazole that functions as a potent and selective Type I inhibitor of Class III receptor tyrosine kinases (RTKs), primarily targeting Platelet-Derived Growth Factor Receptors (PDGFR) α and β, and FMS-like Tyrosine Kinase 3 (FLT3).[1][2] Unlike Type II inhibitors, this compound binds to the active "DFG-in" conformation of the kinase, providing potent inhibition of both wild-type and mutant forms of its target receptors.[1] This characteristic is particularly significant in overcoming resistance mutations found in various cancers. This guide provides an in-depth overview of this compound's mechanism of action, quantitative efficacy, relevant experimental protocols, and clinical development landscape, with a focus on its role as a PDGFR inhibitor.

Chemical Properties

This compound, chemically known as 1-[2-[5-[(3-methyl-3-oxetanyl)methoxy]-1H-benzimidazol-1-yl]-8-quinolinyl]-4-piperidinamine, is a small molecule inhibitor developed by AROG Pharmaceuticals, LLC.[1][3]

-

Molar Mass: 443.551 g·mol⁻¹[1]

Mechanism of Action as a PDGFR Inhibitor

PDGFRs are key drivers of cell proliferation, migration, and angiogenesis.[5] Their aberrant activation through mutations or overexpression is implicated in various malignancies, including gliomas and gastrointestinal stromal tumors (GIST).[1][5][6]

This compound exerts its therapeutic effect by binding to the ATP-binding pocket of PDGFRα and PDGFRβ, preventing their autophosphorylation and subsequent activation of downstream signaling cascades.[1][2][5] The primary pathways inhibited include the PI3K/AKT/mTOR and Ras/MEK/ERK (MAPK) pathways, which are crucial for cell survival and proliferation.[1][7][8] By blocking these signals, this compound effectively inhibits tumor angiogenesis and tumor cell growth.[2][5]

PDGFR Signaling Pathway Inhibition by this compound

The following diagram illustrates the canonical PDGFR signaling pathway and the point of inhibition by this compound. Upon ligand (PDGF) binding, PDGFR dimerizes and autophosphorylates, creating docking sites for SH2-domain-containing proteins like PI3K and Grb2. This initiates the PI3K/AKT and MAPK signaling cascades, respectively. This compound blocks the initial autophosphorylation step, thereby preventing the activation of all downstream effectors.

Quantitative Data

The efficacy of this compound has been quantified through various preclinical and clinical studies. The data below is summarized for comparative analysis.

Table 1: In Vitro Potency and Selectivity of this compound

This table summarizes the half-maximal inhibitory concentration (IC50) and dissociation constant (Kd) values of this compound against various kinases. Lower values indicate higher potency.

| Target Kinase | Mutant | Assay Type | IC50 | Kd | Reference(s) |

| PDGFRα | Wild-Type | CHO Cell Phosphorylation | 10 nM | 2.1 nM / 3.2 nM | [1][4][9] |

| D842V | CHO Cell Phosphorylation | 6 nM | - | [1] | |

| D842V | BaF3 Cell Proliferation | ~10 nM | - | [4] | |

| V561D | BaF3 Cell Proliferation | 85 nM | - | [4] | |

| V561D + D842V | Kinase Activity | Low nM | - | [10] | |

| PDGFRβ | Wild-Type | Porcine Aortic Epithelial Cells | 0.8 ng/mL (~1.8 nM) | 3.2 nM / 2.1 nM | [1][4][9] |

| Wild-Type | Recombinant Kinase Assay | 0.4 ng/mL (~0.9 nM) | - | [1][11] | |

| FLT3 | Wild-Type | In Vitro Assay | - | 0.74 nM | [9][10] |

| ITD | TF-1 Cell Phosphorylation | 1.3 nM | 0.74 nM | [1][9] | |

| D835Y | Ba/F3 Cell Phosphorylation | 8.8 nM | 0.18 nM | [1][9] | |

| c-KIT | Wild-Type | In Vitro Assay | 67 nM | 78 nM | [1] |

| D816V | In Vitro Assay | 2.5 nM | - | [1] | |

| D816H | In Vitro Assay | 5.4 nM | - | [1] |

Table 2: Pharmacokinetic Properties of this compound in Humans

This table outlines the key pharmacokinetic parameters of this compound observed in clinical trials.

| Parameter | Value | Patient Population | Reference(s) |

| Bioavailability | Orally Bioavailable | Cancer Patients | [1][2] |

| Tmax (Time to Peak Concentration) | 2-3 hours | Relapsed/Refractory AML | [12] |

| Terminal Half-life (t½) | ~8 hours | Adult Cancer Patients | [13] |

| 12.3 - 18.5 hours | Pediatric Brain Tumor Patients | [14] | |

| Metabolism | Cytochrome P450 | Adult Cancer Patients | [13] |

| Clearance (CL/F) | ~60 L/h | Adult AML Patients | [14] |

| 38.5 L/h | Pediatric Brain Tumor Patients | [14] | |

| Drug Accumulation | Minimal | AML Patients | [12][14] |

| Dosing Regimen | 100 mg TID (orally) | GIST, Glioblastoma | [13][15] |

Table 3: Overview of Key Clinical Trials for this compound

This table highlights significant clinical trials investigating this compound for PDGFR-driven cancers.

| Trial Identifier | Phase | Condition(s) | Target | Status (as of last update) | Reference(s) |

| NCT01243346 | II | Gastrointestinal Stromal Tumor (GIST) | PDGFRα D842-related mutations | Last update June 2018 | [13][16] |

| NCT01229644 | II | Adult Gliomas (High and Low Grade) | PDGFR | Last update July 2018 | [1][17] |

| NCT01393912 | I | Pediatric High-Grade Glioma, including DIPG | PDGFR | Completed | [11][13] |

| NCT02400421 | II | Recurrent/Refractory Glioblastoma | PDGFRα gene amplification | Last update June 2021 | [15] |

Experimental Protocols

Detailed and reproducible methodologies are critical for evaluating kinase inhibitors. Below are representative protocols for key assays used in the characterization of this compound.

In Vitro Kinase Inhibition Assay (IC50 Determination)

This protocol describes a general method to determine the IC50 of this compound against a target kinase, such as PDGFR, using a fluorescence-based assay.

-

Reagent Preparation :

-

Kinase Buffer : Prepare a buffer solution containing 20 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 10% Glycerol, and 2 mM DTT.

-

Enzyme : Reconstitute recombinant human PDGFRβ kinase in kinase buffer to a working concentration of 2x the final desired concentration (e.g., 2-5 nM).

-

Substrate/ATP Mix : Prepare a 2x mix in kinase buffer containing a specific peptide substrate (e.g., poly-Glu, Tyr 4:1) at 0.2 mg/mL and ATP at a concentration near its Km value (e.g., 20 µM).

-

Test Compound : Prepare a serial dilution of this compound in 100% DMSO, followed by a further dilution in kinase buffer to create 10x final concentrations.

-

-

Assay Procedure :

-

Add 5 µL of the 10x this compound serial dilutions or DMSO control to wells of a 384-well plate.

-

Add 2.5 µL of the 2x substrate/ATP mix to all wells.

-

Initiate the kinase reaction by adding 2.5 µL of the 2x enzyme solution to all wells. The final volume should be 10 µL.

-

Incubate the plate at 30°C for 60 minutes.

-

Stop the reaction by adding 10 µL of a termination buffer containing EDTA.

-

-

Detection :

-

Quantify the amount of phosphorylated substrate. For fluorescence-based assays (e.g., TR-FRET), this involves adding detection reagents (e.g., a europium-labeled anti-phosphotyrosine antibody and an acceptor-bead-conjugated antibody) and incubating for 60 minutes at room temperature.[18][19]

-

Read the plate on a compatible microplate reader.

-

-

Data Analysis :

-

Calculate the percent inhibition for each this compound concentration relative to the DMSO control.

-

Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[4]

-

Cell Viability (MTT) Assay

This protocol measures the effect of this compound on the metabolic activity of cancer cells, which serves as an indicator of cell viability.

-

Cell Seeding :

-

Culture human cancer cells (e.g., H1703 lung cancer cells with PDGFRα amplification) in appropriate media.[1]

-

Harvest cells and seed them into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of media.

-

Incubate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

-

-

Compound Treatment :

-

MTT Addition and Incubation :

-

Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

-

Add 10 µL of the MTT stock solution to each well (final concentration ~0.5 mg/mL).[21]

-

Incubate the plate for an additional 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan crystals.[21]

-

-

Solubilization and Measurement :

-

Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Mix gently on an orbital shaker for 5-15 minutes to ensure complete solubilization.

-

Measure the absorbance of each well at 570 nm using a microplate spectrophotometer.[21]

-

-

Data Analysis :

-

Subtract the background absorbance from a blank well (media only).

-

Calculate cell viability as a percentage of the vehicle-treated control cells.

-

Determine the IC50 value by plotting the percentage of cell viability against the log-concentration of this compound and fitting to a dose-response curve.

-

General Experimental Workflow

The diagram below outlines a typical workflow for the preclinical evaluation of a kinase inhibitor like this compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Facebook [cancer.gov]

- 3. This compound | C26H29N5O2 | CID 10366136 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. This compound, a PDGFR inhibitor, suppresses lung cancer cell proliferation and inhibits tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The FLT3 and PDGFR inhibitor this compound is a substrate of the multidrug resistance protein ABCB1 but does not inhibit transport function at pharmacologically relevant concentrations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Downstream molecular pathways of FLT3 in the pathogenesis of acute myeloid leukemia: biology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. publications.ersnet.org [publications.ersnet.org]

- 9. This compound | PDGFR | Autophagy | FLT | TargetMol [targetmol.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Phase I study using this compound to target PDGFR kinase in children and young adults with newly diagnosed DIPG or recurrent high-grade glioma, including DIPG - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ashpublications.org [ashpublications.org]

- 13. This compound is a potent inhibitor of FLT3 with activity against resistance-conferring point mutants - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Population Pharmacokinetics of this compound in Children and Young Adults with Brain Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Study of this compound in Recurrent/Refractory Glioblastoma With PDGFRA Gene Amplification - National Brain Tumor Society [trials.braintumor.org]

- 16. ClinicalTrials.gov [clinicaltrials.gov]

- 17. ClinicalTrials.gov [clinicaltrials.gov]

- 18. caymanchem.com [caymanchem.com]

- 19. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]

- 20. This compound is active against models of drug-resistant FLT3-ITD−positive acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Crenolanib's Kinase Inhibition Profile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Crenolanib is an orally bioavailable benzimidazole compound that acts as a potent and selective inhibitor of class III receptor tyrosine kinases (RTKs).[1][2] It is a type I kinase inhibitor, meaning it binds to the active, phosphorylated conformation of the kinase.[1][3] This technical guide provides an in-depth overview of this compound's target kinase profile, summarizing key quantitative data, outlining experimental methodologies, and visualizing associated signaling pathways.

Quantitative Kinase Inhibition Profile

This compound demonstrates high potency against wild-type and mutant isoforms of FMS-like Tyrosine Kinase 3 (FLT3) and Platelet-Derived Growth Factor Receptors α and β (PDGFRα/β).[1] Its selectivity is a key feature, with a more than 100-fold greater affinity for PDGFR compared to other kinases such as c-Kit, VEGFR-2, TIE-2, FGFR-2, EGFR, erbB2, and Src.[4]

Table 1: this compound IC50 and Kd Values for Primary Kinase Targets

| Kinase Target | Mutation Status | IC50 (nM) | Kd (nM) | Cell Line/Assay System |

| FLT3 | Wild-Type | ~2 | 0.74 | In vitro kinase assay |

| ITD | 1.3 - 7 | 0.74 | TF-1, Molm14, MV411 cells | |

| D835Y | 8.8 | 0.18 | Ba/F3 cells | |

| D835H | - | 0.4 | In vitro binding assay | |

| PDGFRα | Wild-Type | 0.9 | 2.1 - 3.2 | CHO cells, Porcine Aortic Epithelial cells |

| D842V | 6 - 10 | - | CHO cells, Isogenic model system | |

| V561D | 85 | - | BaF3 cells | |

| FIP1L1-PDGFRα | 21 | - | EOL-1 cells | |

| PDGFRβ | Wild-Type | 1.8 | 3.2 | CHO cells, Porcine Aortic Epithelial cells |

| c-KIT | Wild-Type | 67 | 78 | In vitro assays |

| D816V | 2.5 | - | In vitro assays | |

| D816H | 5.4 | - | In vitro assays |

IC50: Half-maximal inhibitory concentration. Kd: Dissociation constant. Values are compiled from multiple sources.[1][3][4][5]

Core Signaling Pathways Targeted by this compound

This compound's therapeutic effect is derived from its inhibition of key signaling pathways that drive oncogenesis. In various cancers, the activation of FLT3 or the PDGF/PDGFR axis promotes tumor development, migration, and angiogenesis through downstream mediators like AKT and MEK.[1]

Caption: this compound inhibits FLT3 and PDGFR signaling pathways.

Experimental Protocols

The characterization of this compound's kinase inhibition profile involves a variety of in vitro and cell-based assays.

Kinase Assays

Biochemical kinase assays are employed to determine the direct inhibitory activity of this compound on purified kinases.

-

Objective: To quantify the IC50 or Kd of this compound against a specific kinase.

-

General Procedure:

-

Recombinant kinase is incubated with a specific substrate (e.g., a synthetic peptide) and ATP.

-

Varying concentrations of this compound are added to the reaction.

-

The kinase activity is measured by quantifying the amount of phosphorylated substrate, often using methods like radioisotope incorporation (e.g., ³²P-ATP) or fluorescence-based detection.

-

IC50 values are calculated by fitting the dose-response data to a sigmoid curve.

-

Cell-Based Assays

Cell-based assays are crucial for evaluating the effect of this compound on kinase activity within a cellular context and its impact on cell viability.

-

Phosphorylation Status (Immunoblotting):

-

Objective: To assess the inhibition of kinase autophosphorylation and downstream signaling proteins.

-

Procedure:

-

Cancer cell lines expressing the target kinase (e.g., Molm14 for FLT3-ITD) are treated with a range of this compound concentrations for a specified time (e.g., 90 minutes).[3]

-

Cells are lysed, and proteins are separated by SDS-PAGE.

-

Proteins are transferred to a membrane and probed with antibodies specific for the phosphorylated and total forms of the target kinase and downstream signaling molecules (e.g., p-FLT3, FLT3, p-STAT5, STAT5, p-ERK, ERK).[6]

-

Densitometry is used to quantify the levels of phosphorylated proteins relative to the total protein.[4]

-

-

-

Cell Viability and Proliferation Assays (MTT, WST-1, XTT):

-

Objective: To determine the cytotoxic or cytostatic effects of this compound.

-

Procedure:

-

Cells are seeded in 96-well plates and incubated with various concentrations of this compound for a period of time (e.g., 72 or 96 hours).[4][7]

-

A reagent (MTT, WST-1, or XTT) is added, which is converted into a colored formazan product by metabolically active cells.[4][7]

-

The absorbance of the colored product is measured using a microplate reader, which correlates with the number of viable cells.

-

IC50 values for cell proliferation are then calculated.[7]

-

-

Caption: Workflow for determining this compound's kinase inhibitor profile.

Clinical Significance

This compound is currently under investigation in clinical trials for the treatment of cancers driven by FLT3 and PDGFR mutations, such as Acute Myeloid Leukemia (AML) and gastrointestinal stromal tumors (GIST).[7][8][9][10][11] Its ability to inhibit both FLT3 internal tandem duplication (ITD) and tyrosine kinase domain (TKD) mutations, including those that confer resistance to other inhibitors, makes it a promising therapeutic agent.[12][13] Clinical data has shown that this compound can achieve plasma concentrations sufficient to inhibit these resistant mutants in patients.[12]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Facebook [cancer.gov]

- 3. This compound is a type I tyrosine kinase inhibitor that inhibits mutant KIT D816 isoforms prevalent in systemic mastocytosis and core binding factor leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. This compound | PDGFR | Autophagy | FLT | TargetMol [targetmol.com]

- 6. pnas.org [pnas.org]

- 7. The FLT3 and PDGFR inhibitor this compound is a substrate of the multidrug resistance protein ABCB1 but does not inhibit transport function at pharmacologically relevant concentrations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ClinicalTrials.gov [clinicaltrials.gov]

- 9. ARO-021: Phase III Randomized Study of this compound versus Midostaurin Administered Following Induction Chemotherapy and Consolidation Therapy in Newly Diagnosed Subjects with FLT3 Mutated Acute Myeloid Leukemia | Joint Clinical Trials Office [jcto.weill.cornell.edu]

- 10. ClinicalTrials.gov [clinicaltrials.gov]

- 11. ClinicalTrials.gov [clinicaltrials.gov]

- 12. This compound is a potent inhibitor of FLT3 with activity against resistance-conferring point mutants - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound and Intensive Chemotherapy in Adults With Newly Diagnosed FLT3-Mutated AML - PubMed [pubmed.ncbi.nlm.nih.gov]

Crenolanib's Binding Affinity for FLT3-ITD and D835 Mutants: A Technical Guide

This technical guide provides an in-depth analysis of the binding affinity and inhibitory activity of crenolanib against FMS-like tyrosine kinase 3 (FLT3) with internal tandem duplication (ITD) and D835 mutations, which are prevalent in Acute Myeloid Leukemia (AML).[1][2][3][4] this compound is a potent, orally bioavailable benzimidazole that functions as a type I tyrosine kinase inhibitor (TKI), targeting the active conformation of FLT3.[5][6] This characteristic allows it to effectively inhibit not only the wild-type and ITD-mutated FLT3 receptor but also the D835 point mutants that confer resistance to type II TKIs.[1][3][6][7][8]

Quantitative Analysis of this compound's Inhibitory Activity

This compound demonstrates high potency against AML cells harboring FLT3-ITD and various D835 mutations. Its efficacy is quantified through half-maximal inhibitory concentrations (IC50) from cellular assays and computational binding energy calculations.

Cellular Inhibitory Activity (IC50)

The IC50 values represent the concentration of this compound required to inhibit 50% of a biological process, such as cell viability or kinase phosphorylation. This compound consistently shows low nanomolar IC50 values against various FLT3 mutant cell lines and primary patient samples.

| FLT3 Mutation Type | Cell Line / Sample Type | Assay Type | IC50 (nM) | Reference |

| FLT3-ITD | MOLM-13 | Cell Viability | 4.9 | [7] |

| MV4-11 | Cell Viability | 1.3 | [7] | |

| MOLM-14 & MV4-11 | FLT3 Autophosphorylation | ~2 | [1][9] | |

| Primary FLT3/ITD AML Blasts | FLT3 Autophosphorylation | 2.4 | [9] | |

| FLT3-D835 Mutants | Primary AML Blasts (D835Y) | FLT3 Autophosphorylation | 1.2 | [1] |

| Primary AML Blasts (D835Y) | FLT3 Autophosphorylation | 8.1 | [1] | |

| Primary AML Blasts (D835V) | FLT3 Autophosphorylation | 2.0 | [1] |

Computational Binding Affinity

In silico molecular docking studies provide theoretical binding energies, which indicate the strength of the interaction between this compound and the FLT3 kinase domain. A more negative value suggests a stronger binding affinity. These studies show that this compound binds effectively to both the native and various D835 mutant forms of FLT3.[10]

| FLT3 Variant | Average Binding Energy (kcal/mol) | Reference |

| Native (Wild-Type) | -8.9 | [10] |

| D835A | -8.5 | [10] |

| D835E | -10.4 | [10] |

| D835F | -9.7 | [10] |

| D835G | -10.2 | [10] |

| D835H | -9.2 | [10] |

| D835I | -9.0 | [10] |

| D835N | -9.6 | [10] |

| D835V | -10.4 | [10] |

| D835Y | -8.9 | [10] |

Signaling Pathways and Mechanism of Action

FLT3 is a receptor tyrosine kinase that plays a crucial role in the proliferation and survival of hematopoietic progenitor cells.[6] Mutations such as ITD in the juxtamembrane domain or point mutations at the D835 residue in the activation loop lead to ligand-independent dimerization and constitutive activation of the kinase.[1][3][10] This aberrant signaling drives leukemogenesis through downstream pathways including RAS/MAPK, PI3K/AKT, and STAT5.[1][11] this compound, as a type I inhibitor, binds to the active (DFG-in) conformation of the FLT3 kinase domain, blocking ATP binding and preventing autophosphorylation and the subsequent activation of these oncogenic signaling cascades.[3][8]

Experimental Protocols

The determination of this compound's binding affinity and inhibitory activity involves several key experimental methodologies.

Cell Viability (MTT) Assay

This colorimetric assay is used to assess the cytotoxic effects of this compound on AML cell lines.[1][9]

-

Cell Culture: FLT3-mutant cell lines (e.g., MOLM-13, MV4-11) are seeded in 96-well plates.

-

Treatment: Cells are treated with increasing concentrations of this compound or a vehicle control (DMSO) for a specified period (e.g., 72 hours).[7]

-

MTT Addition: Thiazolyl Blue Tetrazolium Bromide (MTT) is added to each well and incubated, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.

-

Data Acquisition: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the control. The IC50 value is determined by plotting viability against drug concentration.

Immunoprecipitation and Immunoblotting (Western Blot)

This two-step process is used to analyze the phosphorylation status of FLT3 and its downstream signaling proteins, providing direct evidence of kinase inhibition.[1][7][11]

-

Cell Treatment & Lysis: AML cells are treated with various concentrations of this compound for a short duration (e.g., 1 hour).[11] The cells are then lysed to release total cellular proteins.

-

Immunoprecipitation (IP): The FLT3 receptor is isolated from the cell lysate. An antibody specific to total FLT3 is added to the lysate and incubated. Protein A/G beads are then used to capture the antibody-FLT3 complex, effectively pulling it out of the solution.

-

Elution & SDS-PAGE: The captured proteins are eluted from the beads and separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting (IB): The membrane is incubated with primary antibodies that specifically detect either phosphorylated FLT3 (p-FLT3) or total FLT3. This is followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP) that enables detection.

-

Detection: A chemiluminescent substrate is added to the membrane, and the resulting signal is captured on X-ray film or with a digital imager. The band intensity reflects the amount of phosphorylated or total protein.

-

Downstream Analysis: Aliquots of the initial whole-cell lysate (before IP) can be used to analyze the phosphorylation status of downstream targets like AKT, MAPK, and STAT5.[1][11]

Conclusion

This compound is a highly potent, selective, type I TKI with strong activity against both FLT3-ITD and resistance-conferring D835 mutants.[1][12] Its ability to bind to the active kinase conformation allows it to overcome the mechanism of resistance observed with type II inhibitors, which are ineffective against the stabilized active state of D835-mutated FLT3.[7][8] The low nanomolar IC50 values in cellular assays and favorable binding energies from computational models underscore its potential as a critical therapeutic agent for AML patients with these challenging FLT3 mutations.[1][7][10]

References

- 1. This compound is a potent inhibitor of FLT3 with activity against resistance-conferring point mutants - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound is active against models of drug-resistant FLT3-ITD-positive acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. salilab.org [salilab.org]

- 4. mahidol.elsevierpure.com [mahidol.elsevierpure.com]

- 5. Facebook [cancer.gov]

- 6. The FLT3 and PDGFR inhibitor this compound is a substrate of the multidrug resistance protein ABCB1 but does not inhibit transport function at pharmacologically relevant concentrations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound is active against models of drug-resistant FLT3-ITD−positive acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. FLT3 D835 Mutations Confer Differential Resistance to Type II FLT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ashpublications.org [ashpublications.org]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. This compound is a potent inhibitor of FLT3 with activity against resistance-conferring point mutants - PubMed [pubmed.ncbi.nlm.nih.gov]

The Precision Strike of Crenolanib: A Technical Guide to its Impact on Downstream Signaling Pathways

For Immediate Release

[CITY, STATE] – [DATE] – This technical guide provides an in-depth analysis of the molecular mechanism of crenolanib, a potent type I tyrosine kinase inhibitor (TKI). Primarily targeting FMS-like tyrosine kinase 3 (FLT3) and platelet-derived growth factor receptors (PDGFR) alpha and beta, this compound has emerged as a significant agent in the landscape of targeted cancer therapy, particularly for acute myeloid leukemia (AML) with FLT3 mutations. This document, intended for researchers, scientists, and drug development professionals, elucidates the downstream signaling cascades affected by this compound, supported by quantitative data, detailed experimental protocols, and visual pathway representations.

Core Mechanism of Action

This compound is an orally bioavailable benzimidazole compound that selectively inhibits class III receptor tyrosine kinases[1]. It functions as a type I inhibitor, binding to the active conformation of the kinase domain, which allows it to effectively target both wild-type and mutated forms of FLT3 and PDGFR[1]. This is particularly crucial in malignancies driven by activating mutations, such as internal tandem duplications (ITD) and tyrosine kinase domain (TKD) mutations in FLT3, which are prevalent in AML[2][3]. By blocking the autophosphorylation of these receptors, this compound effectively shuts down the aberrant signaling that drives cancer cell proliferation, survival, and resistance to apoptosis.

Downstream Signaling Pathways Modulated by this compound

The constitutive activation of FLT3 and PDGFR in cancer cells leads to the persistent firing of several key downstream signaling pathways. This compound's inhibitory action has been shown to significantly attenuate these pathways:

-

PI3K/AKT/mTOR Pathway: This pathway is central to cell survival, growth, and proliferation. Constitutively active FLT3 and PDGFR phosphorylate and activate phosphatidylinositol 3-kinase (PI3K), which in turn activates AKT. Activated AKT then influences a myriad of downstream effectors, including the mammalian target of rapamycin (mTOR), to promote cell survival and protein synthesis. This compound has been demonstrated to suppress the phosphorylation of AKT, thereby inhibiting this critical survival pathway[4][5][6].

-

RAS/MEK/ERK (MAPK) Pathway: This cascade plays a pivotal role in cell proliferation, differentiation, and survival. Activation of FLT3 or PDGFR leads to the activation of the RAS GTPase, which initiates a phosphorylation cascade through RAF, MEK, and finally ERK (extracellular signal-regulated kinase). Phosphorylated ERK (p-ERK) translocates to the nucleus to regulate gene expression related to cell cycle progression. Studies have consistently shown that this compound treatment leads to a marked reduction in the levels of p-ERK in cancer cells harboring FLT3 or PDGFR mutations[4][7][8].

-

STAT5 Pathway: The Signal Transducer and Activator of Transcription 5 (STAT5) is a key mediator of cytokine and growth factor receptor signaling, promoting cell proliferation and survival. In FLT3-mutated AML, STAT5 is often constitutively phosphorylated and activated. This compound effectively inhibits the phosphorylation of STAT5, disrupting this pro-leukemic signaling axis[7][8].

Quantitative Analysis of this compound's Inhibitory Activity

The potency of this compound has been quantified in numerous preclinical studies across various cancer cell lines. The following tables summarize the half-maximal inhibitory concentrations (IC50) and dissociation constants (Kd) of this compound, providing a clear comparison of its activity against different receptor mutations and cell types.

| Target/Cell Line | Mutation Status | Assay Type | IC50 / Kd (nM) | Reference |

| FLT3 | Wild-Type | Binding Assay (Kd) | 0.15 | [9] |

| FLT3 | ITD | Binding Assay (Kd) | 0.74 | [5] |

| FLT3 | D835H | Binding Assay (Kd) | 0.4 | [1] |

| FLT3 | D835Y | Binding Assay (Kd) | 0.18 | [1] |

| Molm14 | FLT3-ITD | MTT Assay | 7 | [1] |

| MV4-11 | FLT3-ITD | MTT Assay | 8 | [1] |

| Ba/F3 | FLT3-ITD | Cell Viability | 1.3 | [9] |

| Ba/F3 | FLT3-D835Y | Cell Viability | 8.8 | [1] |

| PDGFRα | Wild-Type | Phosphorylation Assay | 10 | [10] |

| PDGFRβ | Wild-Type | Phosphorylation Assay | ~1.8 (0.8 ng/mL) | [10] |

| H1703 | PDGFRα Amplification | MTT Assay | ~80 | [1] |

Table 1: In Vitro Inhibitory Activity of this compound

| Patient Samples | Mutation | Assay | IC50 (nM) | Reference |

| Primary AML Blasts | FLT3-ITD | FLT3 Autophosphorylation | 2.4 | [3] |

| Primary AML Blasts | D835Y | FLT3 Autophosphorylation | 1.2, 8.1 | [3] |

| Primary AML Blasts | D835V | FLT3 Autophosphorylation | 2.0 | [3] |

Table 2: Ex Vivo Inhibitory Activity of this compound in Primary AML Samples

Visualizing the Impact: Signaling Pathway Diagrams

To visually represent the mechanism of this compound, the following diagrams were generated using Graphviz (DOT language), illustrating the core signaling pathways affected.

Detailed Experimental Protocols

To ensure reproducibility and provide a practical resource for researchers, this section outlines the methodologies for key experiments cited in the evaluation of this compound's activity.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

This protocol is a standard method to assess the effect of a compound on cell proliferation and viability.

Materials:

-

Cancer cell lines (e.g., Molm14, MV4-11)

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound stock solution (in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO2 humidified incubator.

-

Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO2.

-

MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.

Analysis of Protein Phosphorylation (Western Blotting/Immunoblotting)

This technique is used to detect and quantify the phosphorylation status of specific proteins in the signaling pathways.

Materials:

-

Cancer cell lines

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-FLT3, anti-FLT3, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-p-STAT5, anti-STAT5)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis: Plate cells and treat with various concentrations of this compound for a specified time (e.g., 1-2 hours). After treatment, wash the cells with ice-cold PBS and lyse them on ice with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.

-

SDS-PAGE and Transfer: Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate the proteins by electrophoresis. Transfer the separated proteins to a membrane.

-

Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.

-

Washing and Secondary Antibody Incubation: Wash the membrane several times with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washes, add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.

-

Analysis: Quantify the band intensities to determine the relative levels of phosphorylated and total proteins.

Resistance Mechanisms and Future Directions

Despite the efficacy of this compound, resistance can emerge. Studies have shown that this is often not due to secondary mutations in the FLT3 gatekeeper residue, a common resistance mechanism for other TKIs[11][12][13]. Instead, resistance to this compound can be mediated by the activation of alternative signaling pathways, such as the RAS/MAPK pathway, through mutations in genes like NRAS[1][2][14]. This highlights the complex and adaptive nature of cancer signaling networks.

Future research and clinical strategies will likely focus on combination therapies to overcome or prevent resistance. Combining this compound with inhibitors of other key signaling nodes, such as MEK inhibitors, may provide a synergistic effect and more durable responses in patients.

Conclusion

This compound represents a significant advancement in the targeted therapy of cancers driven by FLT3 and PDGFR mutations. Its ability to potently and selectively inhibit these kinases leads to the effective shutdown of critical downstream signaling pathways, including the PI3K/AKT/mTOR, RAS/MEK/ERK, and STAT5 pathways. This technical guide provides a comprehensive overview of the molecular pharmacology of this compound, offering valuable data and methodologies for the scientific community to build upon in the ongoing effort to develop more effective cancer treatments.

References

- 1. Mechanisms of Resistance to Tyrosine Kinase Inhibitors in Myeloid Leukemias - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Clinical resistance to this compound in acute myeloid leukemia due to diverse molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound is a potent inhibitor of FLT3 with activity against resistance-conferring point mutants - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. This compound is a type I tyrosine kinase inhibitor that inhibits mutant KIT D816 isoforms prevalent in systemic mastocytosis and core binding factor leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound Regulates ERK and AKT/mTOR Signaling Pathways in RAS/BRAF-Mutated Colorectal Cancer Cells and Organoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. escholarship.org [escholarship.org]

- 8. This compound is a selective type I pan-FLT3 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound is active against models of drug-resistant FLT3-ITD−positive acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound - Wikipedia [en.wikipedia.org]

- 11. Clinical resistance to this compound in acute myeloid leukemia due to diverse molecular mechanisms | NCI Genomic Data Commons [gdc.cancer.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

The Discovery and Synthesis of Crenolanib: A Technical Guide

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Crenolanib (formerly CP-868,596) is a potent, orally bioavailable benzimidazole-based tyrosine kinase inhibitor (TKI) that has emerged as a significant therapeutic agent, particularly in the treatment of cancers driven by mutations in class III receptor tyrosine kinases (RTKs). Initially developed as a selective inhibitor of Platelet-Derived Growth Factor Receptor (PDGFR), subsequent research revealed its profound activity against FMS-like Tyrosine Kinase 3 (FLT3), including mutations that confer resistance to other TKIs. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and preclinical and clinical development of this compound, with a focus on the quantitative data and experimental methodologies that underpin its scientific validation.

Discovery and Development

This compound was originally developed as a potent inhibitor of PDGFR and was later identified as a highly effective inhibitor of FLT3.[1] It is classified as a Type I TKI, meaning it binds to the active conformation of the kinase's ATP-binding pocket.[2][3] This characteristic is crucial to its ability to inhibit not only wild-type kinases but also activating mutations, such as the internal tandem duplication (ITD) and tyrosine kinase domain (TKD) mutations in FLT3, which are common in Acute Myeloid Leukemia (AML).[1][2]

Unlike many multi-kinase inhibitors, this compound demonstrates high selectivity for class III RTKs, which includes FLT3, PDGFRα, and PDGFRβ, while largely sparing other kinases like c-Kit.[4][5] This selectivity profile is thought to contribute to a more manageable toxicity profile compared to less selective TKIs.[1][4] Developed by AROG Pharmaceuticals, this compound has been evaluated in numerous clinical trials for AML, gastrointestinal stromal tumors (GIST), and glioma.[6]

Chemical Synthesis

This compound, with the IUPAC name 1-(2-{5-[(3-methyloxetan-3-yl)methoxy]-1H-benzimidazol-1-yl}quinolin-8-yl)piperidin-4-amine, is a complex heterocyclic molecule.[6] The synthesis involves a multi-step process. A key step in a described synthetic route involves starting with 2-chloro-8-hydroxyquinoline, which is converted to 2-chloro-8-trifluoromethanesulfonyloxyquinoline. This intermediate is then coupled with other precursors to build the final complex structure.[7]

The following diagram illustrates a conceptual workflow for the synthesis of this compound, highlighting the key structural components that are assembled.

References

- 1. This compound is a potent inhibitor of FLT3 with activity against resistance-conferring point mutants - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The FLT3 and PDGFR inhibitor this compound is a substrate of the multidrug resistance protein ABCB1 but does not inhibit transport function at pharmacologically relevant concentrations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound is a type I tyrosine kinase inhibitor that inhibits mutant KIT D816 isoforms prevalent in systemic mastocytosis and core binding factor leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound and Intensive Chemotherapy in Adults With Newly Diagnosed FLT3-Mutated AML - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound is a selective type I pan-FLT3 inhibitor [escholarship.org]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. newdrugapprovals.org [newdrugapprovals.org]

Crenolanib's Potent Activity Against Wild-Type and Mutant FLT3: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

FMS-like tyrosine kinase 3 (FLT3) is a critical receptor tyrosine kinase in hematopoietic cell development, and its activating mutations are prevalent drivers in Acute Myeloid Leukemia (AML), correlating with poor prognosis. The development of tyrosine kinase inhibitors (TKIs) against FLT3 has been a significant therapeutic advance. However, clinical efficacy is often hampered by acquired resistance, frequently through secondary point mutations in the kinase domain, most notably at the D835 residue. Crenolanib is a potent, orally bioavailable, type I benzimidazole inhibitor targeting FLT3. This document provides an in-depth technical guide on the biochemical and cellular activity of this compound against wild-type (WT) FLT3 and clinically relevant mutant isoforms, including the internal tandem duplication (ITD) and resistance-conferring D835 mutations. We consolidate quantitative data, detail experimental protocols, and visualize key pathways to offer a comprehensive resource for the scientific community.

Biochemical Activity and Binding Affinity

This compound distinguishes itself as a type I inhibitor, binding to the active conformation of the FLT3 kinase.[1][2] This mechanism is crucial for its ability to inhibit mutants that are resistant to type II inhibitors, which bind to the inactive conformation.[1] Biochemical assays have determined that this compound binds with high affinity to WT FLT3 and various mutant forms.

Table 1: this compound Binding Affinity (Kd) for FLT3 Variants

| Kinase Target | Dissociation Constant (Kd) in nM |

|---|---|

| Wild-Type (WT) FLT3 | 0.15[3] |

| FLT3-ITD | 0.14 - 22[3] |

| FLT3 D835H | 0.14 - 22[3] |

| FLT3 D835Y | 0.14 - 22[3] |

| FLT3 D835V | 0.14 - 22[3] |

| FLT3-ITD/D835V | 0.14 - 22[3] |

| FLT3-ITD/F691L | 0.14 - 22[3] |

Data compiled from binding assays demonstrating high-affinity interactions across various FLT3 forms.[3]

Cellular Activity: Inhibition of Proliferation and Signaling

This compound demonstrates potent cytotoxic and anti-proliferative effects across a range of AML cell lines and patient samples harboring different FLT3 statuses. Its activity is particularly notable against the D835 kinase domain mutations, which are a common mechanism of resistance to other FLT3 TKIs like quizartinib and sorafenib.[4]

In Vitro Cytotoxicity (IC50)

The half-maximal inhibitory concentration (IC50) values from various cell-based assays underscore this compound's potency and broad activity against key FLT3 mutations.

Table 2: this compound IC50 Values in FLT3-Dependent Cell Lines

| Cell Line / Model | FLT3 Status | Assay Type | IC50 (nM) |

|---|---|---|---|

| FLT3-ITD | |||

| MV4-11 | FLT3-ITD | Cell Viability | 1.3[3] |

| MOLM-13 | FLT3-ITD | Cell Viability | 4.9[3] |

| Molm14 | FLT3-ITD | MTT Assay | 7[5] |

| FLT3 Wild-Type | |||

| SEMK2 | FLT3 WT | Immunoblot (pFLT3) | 1-3[5] |

| Cells expressing WT FLT3 | FLT3 WT | Cell Viability | 2,800 - 3,500[3] |

| FLT3 Kinase Domain Mutations | |||

| Ba/F3 | FLT3 D835H | Cell Viability | 0.3[3] |

| Ba/F3 | FLT3 D835Y | Cell Viability | 0.06[3] |

| Primary AML Sample | FLT3 D835Y | pFLT3 Inhibition | 8.1[4] |

| Primary AML Sample | FLT3 D835V | pFLT3 Inhibition | 2.0[4] |

| Compound Mutations (ITD + KD) | |||

| Ba/F3 | FLT3-ITD/D835H | Cell Viability | 35 - 62[3] |

| Ba/F3 | FLT3-ITD/D835Y | Cell Viability | 35 - 62[3] |

| Ba/F3 | FLT3-ITD/F691L | Cell Viability | 35 - 62[3] |

| MOLM-13-RES | FLT3-ITD/D835Y | Cell Viability | Not specified, but active[3] |

This compound potently inhibits the viability of cells driven by FLT3-ITD.[3] Critically, it retains nanomolar potency against single D835 mutations and combined ITD/D835 mutations, which confer resistance to other inhibitors.[3][4] In contrast, cells expressing only wild-type FLT3 are significantly less sensitive, demonstrating a favorable therapeutic window.[3]

Inhibition of FLT3 Signaling Pathway

Activating mutations in FLT3 lead to constitutive kinase activity, driving downstream signaling pathways essential for cell survival and proliferation, such as the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways. This compound effectively inhibits the autophosphorylation of both WT and mutant FLT3, thereby blocking these downstream signals.[4][6]

Mechanism for Overcoming Resistance

The key to this compound's efficacy against resistance mutations lies in its classification as a type I TKI. Type II inhibitors (e.g., sorafenib, quizartinib) require the kinase to be in an inactive "DFG-out" conformation to bind. The D835 mutation in the activation loop stabilizes the active "DFG-in" conformation, sterically hindering type II inhibitor binding and thus conferring resistance. This compound, as a type I inhibitor, binds to this active "DFG-in" conformation, bypassing the resistance mechanism.[1][3]

Detailed Experimental Protocols

Kinase Binding Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol is adapted from commercially available assays used to determine inhibitor affinity.[7]

-

Objective: To measure the binding affinity (Kd or IC50) of this compound to purified FLT3 kinase.

-

Principle: A competitive binding assay using a europium (Eu)-labeled anti-tag antibody that binds the kinase and an Alexa Fluor® 647-labeled tracer that binds the ATP pocket. FRET occurs when both are bound. A test compound competes with the tracer, causing a loss of FRET.[7]

-

Materials:

-

Purified recombinant FLT3 (WT or mutant).

-

Eu-labeled anti-GST antibody.

-

Kinase Tracer 236 (Alexa Fluor® 647-labeled).

-

Kinase Buffer A (50mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).[7]

-

This compound, serially diluted in DMSO and then Kinase Buffer A.

-

384-well microplates.

-

-

Procedure:

-

Prepare a 3X mixture of kinase and Eu-antibody in Kinase Buffer A.

-

Prepare a 3X solution of the tracer in Kinase Buffer A.

-

Prepare 3X serial dilutions of this compound.

-

Dispense 5 µL of the this compound dilutions into the assay plate.

-

Add 5 µL of the kinase/antibody mixture to all wells.

-

Add 5 µL of the tracer solution to all wells to initiate the reaction.

-

Incubate for 60 minutes at room temperature, protected from light.

-

Read the plate on a fluorescence plate reader, measuring emission at 615 nm (Europium) and 665 nm (Alexa Fluor® 647).

-

Calculate the emission ratio (665/615) and plot against this compound concentration to determine IC50 or Kd.

-

Cell Viability Assay (MTT or WST-1)

This protocol measures the metabolic activity of cells as an indicator of cell viability following drug treatment.[1][4][8]

-

Objective: To determine the IC50 of this compound in AML cell lines.

-

Materials:

-

AML cell lines (e.g., MV4-11, MOLM-13, Ba/F3 transfectants).

-

Complete culture medium (e.g., RPMI 1640 + 10% FBS).

-

This compound stock solution in DMSO.

-

96-well tissue culture plates.

-

MTT or WST-1 reagent.

-

-

Procedure:

-

Seed cells in a 96-well plate at a density of 1 x 10³ to 1 x 10⁴ cells per well in 100 µL of medium.[1][9]

-

Prepare serial dilutions of this compound in culture medium.

-

Add the drug dilutions to the wells. Include DMSO-only wells as a vehicle control.

-

Add 10 µL of WST-1 reagent (or equivalent MTT reagent) to each well.[1]

-

Incubate for an additional 2-4 hours until a color change is observed.

-

Measure the absorbance at the appropriate wavelength (e.g., 450 nm for WST-1).

-

Normalize the results to the vehicle control and plot a dose-response curve to calculate the IC50 using non-linear regression.[1]

-

Western Blot for FLT3 Phosphorylation

This protocol is used to directly assess the inhibition of FLT3 kinase activity within the cell.[3][10]

-

Objective: To measure the levels of phosphorylated FLT3 (pFLT3) and total FLT3 in cells treated with this compound.

-

Materials:

-

AML cell lines.

-

This compound.

-

Lysis buffer (e.g., RIPA) supplemented with protease and phosphatase inhibitors.[11]

-

SDS-PAGE gels, transfer apparatus, and PVDF membranes.

-

Blocking buffer (e.g., 5% BSA in TBST is recommended over milk for phospho-proteins).[10][11]

-

Primary antibodies: anti-phospho-FLT3 (pY591), anti-total-FLT3.

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate (ECL).

-

-

Procedure:

-

Treat cells with increasing concentrations of this compound (or DMSO control) for 1-2 hours.[6][12]

-

Harvest and lyse the cells on ice.

-

Determine protein concentration using a BCA or Bradford assay.

-

Denature 20-50 µg of protein lysate per sample by boiling in SDS-PAGE sample buffer.[10]

-

Separate proteins by size via SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane for 1 hour at room temperature in 5% BSA/TBST.

-

Incubate the membrane with primary anti-pFLT3 antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour.

-

Wash again and apply ECL substrate.

-

Detect the chemiluminescent signal using an imaging system.

-

(Optional) Strip the membrane and re-probe with anti-total-FLT3 and a loading control (e.g., β-actin) to confirm equal protein loading.

-

Conclusion

The comprehensive data presented demonstrate that this compound is a highly potent, type I inhibitor of FLT3. Its key therapeutic advantage lies in its robust activity against a wide range of activating mutations, including FLT3-ITD and, most critically, the D835 kinase domain mutations that confer resistance to type II inhibitors. By binding to the active kinase conformation, this compound effectively circumvents this major clinical resistance mechanism. These preclinical findings establish this compound as a valuable agent for treating both TKI-naïve and drug-resistant FLT3-mutated AML, providing a strong rationale for its continued clinical development.

References

- 1. The FLT3 and PDGFR inhibitor this compound is a substrate of the multidrug resistance protein ABCB1 but does not inhibit transport function at pharmacologically relevant concentrations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound is active against models of drug-resistant FLT3-ITD-positive acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound is active against models of drug-resistant FLT3-ITD−positive acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound is a potent inhibitor of FLT3 with activity against resistance-conferring point mutants - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. researchgate.net [researchgate.net]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. Preclinical and pilot study of type I FLT3 tyrosine kinase inhibitor, this compound, with sorafenib in acute myeloid leukemia and FLT3-internal tandem duplication - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]

- 10. Western blot for phosphorylated proteins | Abcam [abcam.com]

- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 12. researchgate.net [researchgate.net]

The Pharmacology of Crenolanib Besylate: A Technical Guide for Researchers

Abstract

Crenolanib besylate is a potent, orally bioavailable benzimidazole-based tyrosine kinase inhibitor (TKI) targeting class III receptor tyrosine kinases (RTKs), primarily FMS-like tyrosine kinase 3 (FLT3) and platelet-derived growth factor receptors (PDGFRα and PDGFRβ).[1] As a type I inhibitor, this compound binds to the active conformation of the kinase, enabling it to effectively inhibit both wild-type and mutated forms of these receptors.[2][3] This includes FLT3 internal tandem duplication (ITD) mutations and tyrosine kinase domain (TKD) mutations, such as the D835 variant, which are common in acute myeloid leukemia (AML) and often confer resistance to other TKIs.[4][5] This technical guide provides a comprehensive overview of the pharmacology of this compound, including its mechanism of action, preclinical and clinical data, and key experimental methodologies, intended for researchers and professionals in drug development.

Introduction

Acute myeloid leukemia (AML) is a hematologic malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. FLT3 mutations are present in approximately 30% of AML cases and are associated with a poor prognosis.[6] These mutations lead to constitutive activation of the FLT3 receptor, driving uncontrolled cell proliferation and survival. Similarly, aberrant PDGFR signaling is implicated in the pathogenesis of various cancers, including gliomas and gastrointestinal stromal tumors (GIST).[2]

This compound besylate (formerly CP-868,596) was developed to target these oncogenic drivers. Its high potency and selectivity, particularly against resistance-conferring FLT3-TKD mutations, position it as a significant agent in the treatment landscape of FLT3-mutated AML.[5] This document details the core pharmacological aspects of this compound, presenting quantitative data, experimental protocols, and visual representations of its molecular interactions and experimental applications.

Chemical Properties

This compound is administered as a besylate salt. Its chemical and physical properties are summarized below.

| Property | Value |

| Chemical Name | 1-(2-{5-[(3-methyloxetan-3-yl)methoxy]-1H-benzimidazol-1-yl}quinolin-8-yl)piperidin-4-amine monobenzenesulfonate |

| Molecular Formula | C₂₆H₂₉N₅O₂ · C₆H₆O₃S |

| Molecular Weight | 601.7 g/mol [5][7] |

| Appearance | Off-white to faint yellow powder |

| Solubility | Soluble in DMSO (~16 mg/mL), ethanol (~10 mg/mL), and DMF (~20 mg/mL). Sparingly soluble in aqueous buffers.[8] |

Mechanism of Action

This compound is a type I tyrosine kinase inhibitor, meaning it binds to the active "DFG-in" conformation of the kinase's ATP-binding pocket.[2] This allows it to inhibit both wild-type and constitutively activated mutant forms of FLT3 and PDGFR.

Inhibition of FLT3 Signaling

Constitutive activation of FLT3, through ITD or TKD mutations, leads to the activation of several downstream signaling pathways crucial for cell survival and proliferation. This compound effectively blocks the autophosphorylation of the FLT3 receptor, thereby inhibiting these pathways.[9]

The key downstream pathways inhibited by this compound in FLT3-mutated cells include:

-

STAT5 Pathway: FLT3-ITD mutations potently activate Signal Transducer and Activator of Transcription 5 (STAT5), which is critical for leukemogenesis.[4]

-

PI3K/AKT/mTOR Pathway: This pathway is a central regulator of cell growth, survival, and metabolism.[2][4]

-

RAS/MEK/MAPK (ERK) Pathway: This cascade plays a vital role in cell proliferation and differentiation.[4][10]

Inhibition of PDGFR Signaling

PDGFR activation promotes tumor development, migration, and angiogenesis.[2] this compound inhibits both PDGFRα and PDGFRβ, blocking downstream signaling through pathways such as the PI3K/AKT and RAS/MAPK cascades, which are also central to PDGFR-mediated oncogenesis.[11]

Pharmacodynamics: In Vitro Activity

This compound demonstrates potent inhibitory activity against wild-type and mutated FLT3 and PDGFR kinases at nanomolar concentrations. Its selectivity for FLT3 and PDGFR over the closely related KIT kinase is a key feature, potentially leading to reduced myelosuppression compared to less selective TKIs.[12]

Table 1: Kinase Inhibition Profile of this compound

| Target Kinase | Assay Type | IC₅₀ / Kd (nM) | Reference |

| FLT3 | |||

| FLT3-WT | Binding Affinity (Kd) | 0.74 | [13] |

| FLT3-WT | Autophosphorylation IC₅₀ | ~2 | [5] |

| FLT3-ITD | Binding Affinity (Kd) | 0.74 | [2] |

| FLT3-ITD | Autophosphorylation IC₅₀ | 1.3 | [2] |

| FLT3-D835Y | Binding Affinity (Kd) | 0.18 | [2] |

| FLT3-D835Y | Autophosphorylation IC₅₀ | 8.8 | [2] |

| FLT3-D835H | Binding Affinity (Kd) | 0.4 | [2] |

| FLT3-D835V | Autophosphorylation IC₅₀ | Potent Inhibition | [5] |

| PDGFR | |||

| PDGFRα-WT | Binding Affinity (Kd) | 2.1 | [14] |

| PDGFRα-WT | Kinase IC₅₀ | 0.9 | [15] |

| PDGFRβ-WT | Binding Affinity (Kd) | 3.2 | [14] |

| PDGFRβ-WT | Kinase IC₅₀ | 1.8 | [15] |

| PDGFRα-D842V | Kinase IC₅₀ | ~10 | [16] |

| c-KIT | |||

| c-KIT-WT | Binding Affinity (Kd) | >100-fold less than FLT3 | [12] |

Table 2: Cellular Activity of this compound in AML Cell Lines

| Cell Line | FLT3 Status | Assay Type | IC₅₀ (nM) | Reference |

| MOLM-13 | FLT3-ITD | Cell Viability | 4.9 | [6] |

| MV4-11 | FLT3-ITD | Cell Viability | 1.3 - 12 | [6][14] |

| MOLM-14 | FLT3-ITD | Cell Viability | 7 | [2] |

Pharmacokinetics

Pharmacokinetic studies in both preclinical models and human clinical trials have characterized the absorption, distribution, metabolism, and excretion of this compound.

Table 3: Pharmacokinetic Parameters of this compound in Adult Patients

| Parameter | Value | Patient Population / Study | Reference |

| Tmax (Time to Peak Concentration) | 2-3 hours | Relapsed/Refractory AML | [17][18] |

| Terminal Half-life (t½) | ~7.5 hours | Relapsed/Refractory AML | [19] |

| Clearance (CL) | ~60 L/h | Newly Diagnosed AML | [20] |

| Dosing Schedule | 100 mg three times daily (TID) | AML Clinical Trials | [19][20] |

| Drug Accumulation | Minimal with repeated dosing | Relapsed/Refractory AML | [17] |

| Metabolism | Primarily by CYP3A4 | Preclinical data | [20] |